Penta-1,4-dien-3-yl 4-bromobutanoate
Description
Penta-1,4-dien-3-yl 4-bromobutanoate is an ester derivative of the penta-1,4-dien-3-one scaffold, featuring a 4-bromobutanoate substituent. These compounds are recognized for their versatility in agrochemical and pharmaceutical applications due to their conjugated dienone system, which enables diverse reactivity and interactions with biological targets .
Properties
CAS No. |
426820-32-8 |
|---|---|
Molecular Formula |
C9H13BrO2 |
Molecular Weight |
233.10 g/mol |
IUPAC Name |
penta-1,4-dien-3-yl 4-bromobutanoate |
InChI |
InChI=1S/C9H13BrO2/c1-3-8(4-2)12-9(11)6-5-7-10/h3-4,8H,1-2,5-7H2 |
InChI Key |
UIRHXJAHNZNSPS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C=C)OC(=O)CCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of penta-1,4-dien-3-yl 4-bromobutanoate typically involves the esterification of penta-1,4-dien-3-ol with 4-bromobutanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Penta-1,4-dien-3-yl 4-bromobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Penta-1,4-dien-3-yl 4-bromobutanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of penta-1,4-dien-3-yl 4-bromobutanoate involves its interaction with various molecular targets. For instance, in biological systems, the compound may act as an inhibitor of specific enzymes by binding to their active sites. The bromine atom in the compound can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Phosphate Derivatives
Phosphorylated penta-1,4-dien-3-one derivatives (e.g., those with phosphate groups) exhibit potent antibacterial and antiviral activities. For instance, 19 phosphorylated analogs demonstrated inhibitory effects against Xanthomonas pathogens (Xac and Xoo) and tobacco mosaic virus (TMV), with activities comparable to commercial agrochemicals . However, these derivatives generally lack halogen substituents like bromine, which may influence their electronic properties and bioavailability.
| Compound Class | Biological Activity | Key Findings |
|---|---|---|
| Phosphorylated derivatives | Antibacterial (Xac/Xoo), antiviral (TMV) | IC₅₀ values for TMV inhibition: 50–200 µg/mL; superior to ribavirin in some cases |
Oxime Ether Derivatives
Penta-1,4-dien-3-one oxime ethers, such as those containing quinazolin-4(3H)-one scaffolds, show enhanced antiviral activity against TMV. For example, compounds 4c, 4f, and 4g exhibited curative activities of 47.4–53.6% at 500 mg/L, outperforming ribavirin (45.2%) . The oxime ether group enhances hydrogen-bonding interactions with viral enzymes, a feature absent in the bromobutanoate ester.
| Compound | Curative Activity (TMV) | Protective Activity (TMV) |
|---|---|---|
| 4c | 53.6% | 58.4% |
| Ribavirin | 45.2% | 61.8% |
Pyrazole-Containing Derivatives
Derivatives with substituted pyrazole moieties, such as compounds 7a–7z, demonstrated remarkable antiproliferative activity against HepG2 cancer cells (IC₅₀: 0.10–5.05 µM), surpassing sorafenib (IC₅₀: 16.20 µM) . The pyrazole subunit likely enhances π-π stacking with cellular receptors, a mechanism distinct from the electrophilic bromine in 4-bromobutanoate.
Halogenated Derivatives
Halogenated analogs, such as (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one, exhibit nonlinear optical (NLO) properties with a βHRS value of 25 × 10⁻³⁰ cm⁴·statvolt⁻¹ . The bromine atom in such compounds increases polarizability and dipole moments, which may similarly influence the electronic profile of Penta-1,4-dien-3-yl 4-bromobutanoate.
| Compound | βHRS Value (cm⁴·statvolt⁻¹) | Comparison |
|---|---|---|
| Bromophenyl derivative | 25 × 10⁻³⁰ | 2× lower than 4-DMDBA |
| Oxazole derivative | 45 × 10⁻³⁰ | Higher βHRS but lower than 4-DMDBA |
Quinazoline Hybrids
For example, compound 37a displayed 95.5% inactivation activity against TMV, exceeding ribavirin (87.9%) . The quinazoline moiety introduces nitrogen-based heterocyclic interactions, contrasting with the ester functionality in 4-bromobutanoate.
Key Structural and Functional Differences
- Bioactivity Profile : While oxime ethers and pyrazole derivatives excel in antiviral and anticancer applications, brominated analogs may prioritize physicochemical properties (e.g., NLO activity) over direct bioactivity .
- Synthetic Flexibility: The 4-bromobutanoate group offers a handle for further functionalization (e.g., nucleophilic substitution), a feature underutilized in existing derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
